alpha-D-Xylopyranose, 2,3,4-triacetate 1-(2,2,2-trichloroethanimidate)
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Overview
Description
Alpha-D-Xylopyranose, 2,3,4-triacetate 1-(2,2,2-trichloroethanimidate) is a synthetic carbohydrate derivative known for its unique chemical properties and applications in scientific research. This compound is a derivative of D-xylopyranose, a monosaccharide, modified with acetyl and trichloroacetimidate groups.
Synthetic Routes and Reaction Conditions:
Acetylation: The starting material, D-xylopyranose, undergoes acetylation to introduce acetyl groups at the 2, 3, and 4 positions. This is typically achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Trichloroacetimidation: The acetylated product is then treated with trichloroacetonitrile and a catalyst (e.g., boron trifluoride etherate) to introduce the trichloroacetimidate group at the 1-position.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process is optimized to minimize by-products and ensure the safety of the production environment.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like chromium trioxide or Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the acetyl or trichloroacetimidate groups, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, Dess-Martin periodinane, dichloromethane solvent.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted xylopyranose derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a glycosyl donor in glycosylation reactions to synthesize complex carbohydrates.
Biology: Employed in the study of carbohydrate-protein interactions and glycoprotein analysis.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of bioactive compounds and as a building block in organic synthesis.
Mechanism of Action
The compound exerts its effects through glycosylation reactions, where it acts as a glycosyl donor. The trichloroacetimidate group facilitates the formation of glycosidic bonds, which are crucial in the synthesis of complex carbohydrates and glycoconjugates. The molecular targets and pathways involved include enzymes and receptors that interact with carbohydrates.
Comparison with Similar Compounds
2,3,4-Tri-O-acetyl-D-glucopyranosyl trichloroacetimidate: Similar structure but with glucose as the base sugar.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranuronate: Another acetylated glucose derivative.
Uniqueness: Alpha-D-Xylopyranose, 2,3,4-triacetate 1-(2,2,2-trichloroethanimidate) is unique due to its specific acetylation pattern and the presence of the trichloroacetimidate group, which provides distinct reactivity compared to other similar compounds.
Properties
IUPAC Name |
[(3R,6R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9?,10?,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHJYXWJQCCPK-AGVGLQIMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@@H](C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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